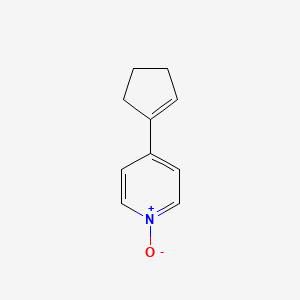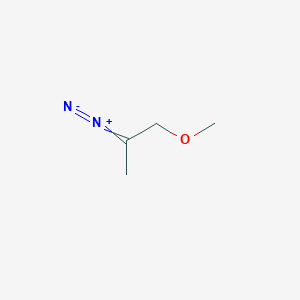
2-Diazo-1-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-1-methoxypropane is an organic compound characterized by the presence of a diazo group (-N2) attached to a methoxypropane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatile reactivity and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-1-methoxypropane typically involves the reaction of acetone hydrazone with yellow mercury (II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected via distillation . The process is efficient, yielding a high concentration of the desired diazo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and more efficient distillation setups to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Diazo-1-methoxypropane undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl halides or tosyl azide in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include diazonium salts, amines, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazo-1-methoxypropane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Diazo-1-methoxypropane involves the formation of highly reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can insert into various bonds (C-H, N-H, O-H) or participate in cycloaddition reactions, leading to the formation of new chemical structures .
Vergleich Mit ähnlichen Verbindungen
Diazomethane: A simpler diazo compound with similar reactivity but higher toxicity and explosiveness.
Ethyl diazoacetate: Another diazo compound used in organic synthesis, known for its stability and versatility.
Uniqueness: 2-Diazo-1-methoxypropane is unique due to its specific structure, which combines the reactivity of the diazo group with the stability conferred by the methoxypropane backbone. This makes it a valuable reagent in various synthetic applications, offering a balance between reactivity and safety.
Eigenschaften
CAS-Nummer |
104329-34-2 |
|---|---|
Molekularformel |
C4H8N2O |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2-diazo-1-methoxypropane |
InChI |
InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3 |
InChI-Schlüssel |
DTVBTIGDUNXNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+]=[N-])COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
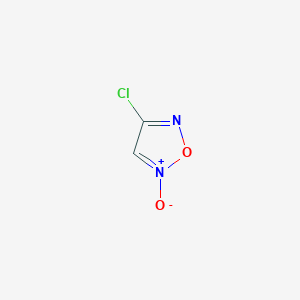
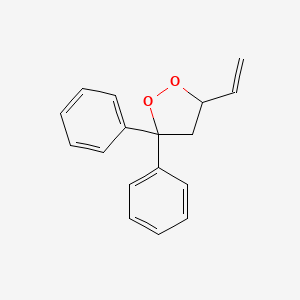
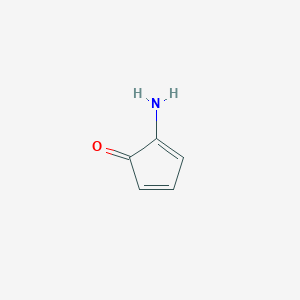
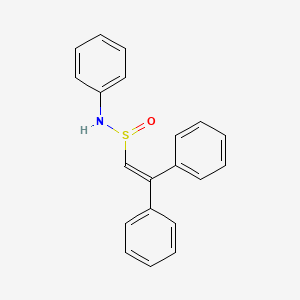
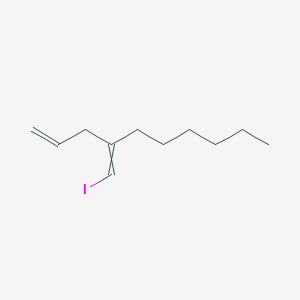

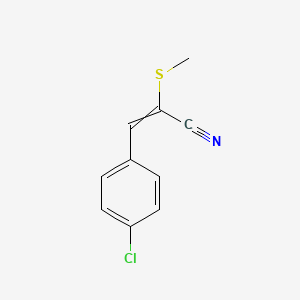
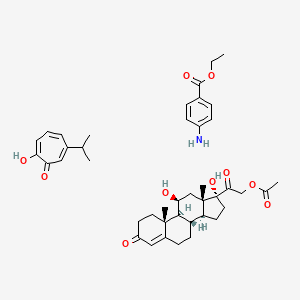
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
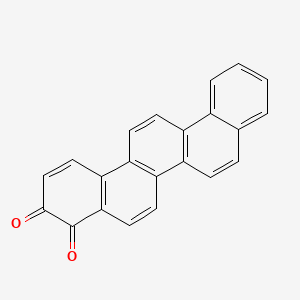
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

